molecular formula C16H14N2O6S2 B7480037 Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate

Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate

Cat. No. B7480037
M. Wt: 394.4 g/mol
InChI Key: SDAMXTSSJFHXCD-UHFFFAOYSA-N
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Description

Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate (DMTSD) is a chemical compound that belongs to the sulfonamide class of compounds. It has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. DMTSD is a highly potent and selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.

Scientific Research Applications

Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has been extensively studied for its potential applications in scientific research. One of its primary applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has also been studied for its potential applications in the treatment of glaucoma, where it has been shown to lower intraocular pressure in animal models.

Mechanism of Action

Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate is a highly potent and selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a critical role in the regulation of pH in cancer cells, and inhibition of this enzyme can lead to acidification of the tumor microenvironment, which can inhibit tumor growth and metastasis. Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has also been shown to inhibit the activity of other carbonic anhydrase isoforms, including CAII and CAXII.
Biochemical and Physiological Effects:
Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase, Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a number of different diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate is its high potency and selectivity for carbonic anhydrase IX. This makes it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX, which may have even greater efficacy in the treatment of cancer and other diseases. Another area of interest is the study of the effects of Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate on other carbonic anhydrase isoforms, and its potential applications in the treatment of diseases such as glaucoma and epilepsy. Finally, there is interest in exploring the anti-inflammatory effects of Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate, and its potential applications in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

The synthesis of Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-cyanophenylsulfonamide and dimethylamine. The final product is obtained after purification by column chromatography.

properties

IUPAC Name

dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S2/c1-9-12(14(19)23-2)16(25-13(9)15(20)24-3)26(21,22)18-11-6-4-10(8-17)5-7-11/h4-7,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAMXTSSJFHXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate

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